molecular formula C16H30O8 B053508 2,2'-Bi-1,4,7,10-tetraoxacyclododecane CAS No. 114094-11-0

2,2'-Bi-1,4,7,10-tetraoxacyclododecane

Cat. No. B053508
CAS RN: 114094-11-0
M. Wt: 350.4 g/mol
InChI Key: XXMYPBQOLZQRNX-UHFFFAOYSA-N
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Description

2,2'-Bi-1,4,7,10-tetraoxacyclododecane, also known as crown ether, is a cyclic polyether that contains several oxygen atoms in its structure. Crown ethers are widely used in various fields, including chemistry, biology, and material science.

Mechanism of Action

The mechanism of action of 2,2'-Bi-1,4,7,10-tetraoxacyclododecane involves the formation of a complex with metal ions. The oxygen atoms in the 2,2'-Bi-1,4,7,10-tetraoxacyclododecane ether structure can coordinate with the metal ions and form stable complexes. The stability of the complexes depends on the size and charge of the metal ions.
Biochemical and Physiological Effects:
2,2'-Bi-1,4,7,10-tetraoxacyclododecane has been shown to have low toxicity and low biological activity. It does not interact significantly with biological molecules, such as proteins and nucleic acids. However, its metal complexes may have biological effects, depending on the metal ion and the biological system.

Advantages and Limitations for Lab Experiments

2,2'-Bi-1,4,7,10-tetraoxacyclododecane has several advantages for lab experiments. It is easy to synthesize and purify, and it can selectively bind to certain metal ions. Its complexes have been used in various applications, including ion sensing, separation, and catalysis. However, its limitations include its low solubility in water and its limited selectivity for certain metal ions.

Future Directions

There are several future directions for the research on 2,2'-Bi-1,4,7,10-tetraoxacyclododecane. One direction is to explore its potential applications in medicine, such as drug delivery and imaging. Another direction is to develop new synthesis methods and modify its structure to enhance its properties. Additionally, the development of new metal complexes of 2,2'-Bi-1,4,7,10-tetraoxacyclododecane may lead to new applications in various fields, including biology and material science.
In conclusion, 2,2'-Bi-1,4,7,10-tetraoxacyclododecane is a cyclic polyether that has been widely used in scientific research as a complexing agent for metal ions. Its complexes have been used in various applications, including ion sensing, separation, and catalysis. Its low toxicity and low biological activity make it an attractive candidate for various applications. However, its limitations include its low solubility in water and its limited selectivity for certain metal ions. Future research on 2,2'-Bi-1,4,7,10-tetraoxacyclododecane may lead to new applications in various fields, including medicine, biology, and material science.

Synthesis Methods

2,2'-Bi-1,4,7,10-tetraoxacyclododecane can be synthesized by reacting 1,12-dibromododecane with sodium ethoxide in the presence of 18-2,2'-Bi-1,4,7,10-tetraoxacyclododecane-6. The resulting product can be purified by recrystallization from ethanol.

Scientific Research Applications

2,2'-Bi-1,4,7,10-tetraoxacyclododecane has been widely used in scientific research as a complexing agent for metal ions. It can selectively bind to certain metal ions, such as potassium, sodium, and calcium, and form stable complexes. These complexes have been used in various applications, including ion sensing, separation, and catalysis.

properties

CAS RN

114094-11-0

Product Name

2,2'-Bi-1,4,7,10-tetraoxacyclododecane

Molecular Formula

C16H30O8

Molecular Weight

350.4 g/mol

IUPAC Name

2-(1,4,7,10-tetraoxacyclododec-2-yl)-1,4,7,10-tetraoxacyclododecane

InChI

InChI=1S/C16H30O8/c1-3-19-9-11-23-15(13-21-7-5-17-1)16-14-22-8-6-18-2-4-20-10-12-24-16/h15-16H,1-14H2

InChI Key

XXMYPBQOLZQRNX-UHFFFAOYSA-N

SMILES

C1COCCOC(COCCO1)C2COCCOCCOCCO2

Canonical SMILES

C1COCCOC(COCCO1)C2COCCOCCOCCO2

Origin of Product

United States

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